H-Pyr-Pro-Asp-Pro-Asn-Ala-Phe-Tyr-Gly-Leu-Met-NH2

Catalog No.
S12874693
CAS No.
M.F
C57H79N13O16S
M. Wt
1234.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
H-Pyr-Pro-Asp-Pro-Asn-Ala-Phe-Tyr-Gly-Leu-Met-NH2

Product Name

H-Pyr-Pro-Asp-Pro-Asn-Ala-Phe-Tyr-Gly-Leu-Met-NH2

IUPAC Name

(3S)-4-[(2S)-2-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-oxo-3-[[(2S)-1-[(2S)-5-oxopyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]butanoic acid

Molecular Formula

C57H79N13O16S

Molecular Weight

1234.4 g/mol

InChI

InChI=1S/C57H79N13O16S/c1-30(2)24-37(52(81)64-35(48(59)77)20-23-87-4)63-46(74)29-60-50(79)38(26-33-14-16-34(71)17-15-33)66-53(82)39(25-32-10-6-5-7-11-32)65-49(78)31(3)61-51(80)40(27-44(58)72)67-54(83)42-12-9-22-70(42)57(86)41(28-47(75)76)68-55(84)43-13-8-21-69(43)56(85)36-18-19-45(73)62-36/h5-7,10-11,14-17,30-31,35-43,71H,8-9,12-13,18-29H2,1-4H3,(H2,58,72)(H2,59,77)(H,60,79)(H,61,80)(H,62,73)(H,63,74)(H,64,81)(H,65,78)(H,66,82)(H,67,83)(H,68,84)(H,75,76)/t31-,35-,36-,37-,38-,39-,40-,41-,42-,43-/m0/s1

InChI Key

JPOQNRWDXRZJDN-MFFBADCGSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C3CCCN3C(=O)C(CC(=O)O)NC(=O)C4CCCN4C(=O)C5CCC(=O)N5

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC(=O)O)NC(=O)[C@@H]4CCCN4C(=O)[C@@H]5CCC(=O)N5

H-Pyr-Pro-Asp-Pro-Asn-Ala-Phe-Tyr-Gly-Leu-Met-NH2 is a synthetic peptide composed of a specific sequence of amino acids. The peptide begins with pyroglutamic acid (H-Pyr), followed by proline (Pro), aspartic acid (Asp), another proline, asparagine (Asn), alanine (Ala), phenylalanine (Phe), tyrosine (Tyr), glycine (Gly), leucine (Leu), and methionine (Met) with a terminal amide group (NH2). This sequence contributes to its unique structural and functional properties, making it a subject of interest in biochemical research and pharmaceutical applications. The molecular weight of this peptide is approximately 1292.4 g/mol, which is significant for its interactions and biological activity .

  • Oxidation: Amino acids such as methionine and tyrosine can be oxidized to form sulfoxides or dityrosine, respectively. Common oxidizing agents include hydrogen peroxide and performic acid.
  • Reduction: Disulfide bonds, if present, can be reduced to yield free thiols using reducing agents like dithiothreitol or tris(2-carboxyethyl)phosphine.
  • Substitution: Functional groups on amino acid residues can be substituted to modify the peptide's properties, enhancing its functionality or stability in biological systems.

The specific reactions depend on the amino acids involved and the conditions applied during the synthesis or modification processes.

H-Pyr-Pro-Asp-Pro-Asn-Ala-Phe-Tyr-Gly-Leu-Met-NH2 exhibits several biological activities that are of interest in pharmacology and biochemistry:

  • Antimicrobial Properties: Some peptides with similar sequences have shown potential antimicrobial effects, which may be attributed to their ability to disrupt microbial membranes.
  • Cell Signaling: The peptide may play a role in cellular signaling pathways due to the presence of specific amino acids that can interact with receptors or enzymes.
  • Neuroprotective Effects: Certain peptides have been studied for their neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases.

These activities make it a candidate for further research in therapeutic applications.

The synthesis of H-Pyr-Pro-Asp-Pro-Asn-Ala-Phe-Tyr-Gly-Leu-Met-NH2 typically employs solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing chain anchored to a solid resin. The process includes:

  • Activation of Amino Acids: Amino acids are activated using coupling reagents such as carbodiimides.
  • Coupling: Activated amino acids are coupled to the resin-bound peptide chain.
  • Deprotection: Protective groups on the amino acids are removed to allow subsequent coupling steps.
  • Cleavage and Purification: The completed peptide is cleaved from the resin and purified using techniques like high-performance liquid chromatography (HPLC).

This method ensures high purity and yield of the desired peptide.

H-Pyr-Pro-Asp-Pro-Asn-Ala-Phe-Tyr-Gly-Leu-Met-NH2 has various applications across different fields:

  • Research: Used as a model compound in studies related to peptide chemistry and biology.
  • Pharmaceutical Development: Investigated for potential therapeutic effects in areas such as antimicrobial, anticancer, and anti-inflammatory treatments.
  • Biotechnology: Employed in developing new materials or as catalysts in

Studies on the interactions of H-Pyr-Pro-Asp-Pro-Asn-Ala-Phe-Tyr-Gly-Leu-Met-NH2 with biological targets are crucial for understanding its mechanism of action:

  • Receptor Binding: Research indicates that peptides can bind to specific cell surface receptors, initiating signaling cascades that affect cellular functions.
  • Enzyme Modulation: The peptide may act as an inhibitor or substrate for various enzymes, influencing metabolic pathways.
  • Membrane Integration: Peptides often integrate into cellular membranes, altering their properties and functions.

These interaction studies are essential for elucidating the biological roles of this compound.

Several peptides share structural similarities with H-Pyr-Pro-Asp-Pro-Asn-Ala-Phe-Tyr-Gly-Leu-Met-NH2. Here are some notable examples:

Compound NameStructureUnique Features
AcGly-Phe-Asn(OH)TripeptideExhibits antiproliferative activity
AcGly-Phe-Asn(NH2)TripeptideSimilar activity profile as above
Ser-Phe-Leu-Leu-Arg-Asn-Pro-Asn-Asp-Lys-Tyr-Glu-Pro-PheLonger peptideContractile effects on smooth muscle

Uniqueness

The uniqueness of H-Pyr-Pro-Asp-Pro-Asn-Ala-Phe-Tyr-Gly-Leu-Met-NH2 lies in its specific amino acid sequence, particularly the presence of proline, aspartic acid, and methionine. This combination may lead to distinct structural conformations and biological activities not found in other peptides. Its unique sequence allows it to potentially interact with specific biological targets differently than similar compounds .

XLogP3

-1.3

Hydrogen Bond Acceptor Count

17

Hydrogen Bond Donor Count

13

Exact Mass

1233.54884466 g/mol

Monoisotopic Mass

1233.54884466 g/mol

Heavy Atom Count

87

Dates

Last modified: 08-10-2024

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